molecular formula C25H27ClN4O5 B4175386 N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide

Cat. No.: B4175386
M. Wt: 499.0 g/mol
InChI Key: HKGKKTTYIZRNNM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrobenzamide core, a chloro-methylphenyl group, and an isoindoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzamide core, followed by the introduction of the chloro-methylphenyl group and the isoindoline moiety. Common reagents used in these reactions include nitrating agents, chlorinating agents, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents such as potassium permanganate, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of functionalized compounds.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide shares structural similarities with other nitrobenzamide derivatives and isoindoline-containing compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable tool for research and development.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O5/c1-15-7-9-17(14-20(15)26)28-23(31)16-8-10-21(22(13-16)30(34)35)27-11-4-12-29-24(32)18-5-2-3-6-19(18)25(29)33/h7-10,13-14,18-19,27H,2-6,11-12H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGKKTTYIZRNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCCN3C(=O)C4CCCCC4C3=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-3-nitrobenzamide

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